Piperocaine

Description

Structure

3D Structure

Properties

IUPAC Name |

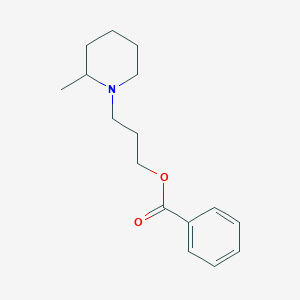

3-(2-methylpiperidin-1-yl)propyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-14-8-5-6-11-17(14)12-7-13-19-16(18)15-9-3-2-4-10-15/h2-4,9-10,14H,5-8,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKAVWCGQQXBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048315 | |

| Record name | Piperocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-82-3 | |

| Record name | Piperocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPEROCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F66XUI6GZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piperocaine's Interaction with Voltage-Gated Sodium Channels: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperocaine, a local anesthetic developed in the early 20th century, exerts its therapeutic effects by blocking nerve impulse propagation. The primary molecular target for this action is the voltage-gated sodium channel (Nav). This technical guide delineates the mechanism of action of this compound on these channels, drawing upon the well-established principles of local anesthetic pharmacology and structure-activity relationships within the piperidine class of anesthetics. While direct quantitative data for this compound is limited in contemporary literature, its mechanism can be inferred from its chemical structure and the extensive research on analogous compounds. This document summarizes the current understanding of how local anesthetics like this compound interact with Nav channels, provides a framework for the experimental protocols used to study these interactions, and presents visual representations of the key pathways and mechanisms.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound is a local anesthetic of the ester type, characterized by a piperidine ring in its structure.[1] Local anesthetics function by reversibly blocking the generation and conduction of action potentials in nerve fibers.[2] This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels, which are critical for the depolarization phase of the action potential.[2]

Voltage-gated sodium channels are transmembrane proteins that exist in different conformational states: resting, open, and inactivated.[2] The affinity of local anesthetics for the channel is state-dependent, with a higher affinity for the open and inactivated states compared to the resting state.[3] This "state-dependent block" is a cornerstone of their mechanism of action and contributes to their clinical efficacy, particularly in rapidly firing neurons which are more susceptible to blockade.[3]

Inferred Mechanism of Action of this compound

This compound, like other traditional local anesthetics, is believed to interact with a receptor site located in the inner pore of the sodium channel, specifically on the S6 transmembrane segment of domain IV.[3] The molecule, in its uncharged form, is thought to traverse the lipid membrane to access the intracellular side of the channel. Once in the cytoplasm, an equilibrium is established between the charged and uncharged forms. The charged, protonated form is then believed to enter the open channel gate and bind to the receptor site.

The key features of this compound's inferred mechanism of action include:

-

State-Dependent Binding: this compound is expected to exhibit higher affinity for the open and inactivated states of the sodium channel. This is a characteristic feature of most local anesthetics and is explained by the modulated receptor hypothesis, which posits that the conformation of the binding site changes with the channel's state.[3]

-

Hydrophobic and Hydrophilic Pathways: The drug likely utilizes both a hydrophobic pathway (partitioning into the cell membrane to reach the binding site) and a hydrophilic pathway (entering through the open channel pore). The relative contribution of each pathway is influenced by the drug's physicochemical properties, such as its lipophilicity and pKa.

-

Frequency-Dependent Block: The blocking effect of this compound is anticipated to be frequency-dependent (use-dependent), meaning that the degree of block increases with the frequency of nerve stimulation. This is a direct consequence of the state-dependent binding, as more channels enter the susceptible open and inactivated states during high-frequency firing.

Structure-Activity Relationships of Piperidine-Based Local Anesthetics

Studies on piperidine derivatives have highlighted several structural features that influence their anesthetic potency and duration of action:

-

Lipophilicity: Increased lipid solubility generally correlates with higher potency. This is because a more lipophilic molecule can more readily partition into the nerve membrane to reach its site of action.[4][5]

-

Piperidine Ring Substitution: Modifications to the piperidine ring can significantly alter the anesthetic profile. For instance, the addition of alkyl groups can increase lipophilicity and, consequently, potency and duration of action.

-

Intermediate Chain: The nature of the linkage (ester or amide) between the aromatic ring and the piperidine moiety affects the drug's metabolism and duration of action. Ester-linked local anesthetics, like this compound, are typically hydrolyzed more rapidly in plasma.[5]

Quantitative Data for Local Anesthetics

While specific quantitative data for this compound is scarce, the following table summarizes typical inhibitory concentrations (IC50) for other well-studied local anesthetics to provide a comparative context. These values can vary depending on the specific sodium channel subtype and the experimental conditions.

| Local Anesthetic | Sodium Channel Subtype | IC50 (µM) | Experimental Condition | Reference |

| Lidocaine | Nav1.7 | 450 | Tonic Block | [6] |

| Lidocaine | Nav1.8 | 104 | Tonic Block | [6] |

| Ropivacaine | - | - | - | - |

| Bupivacaine | - | - | - | - |

Experimental Protocols

The primary technique for characterizing the mechanism of action of local anesthetics on voltage-gated sodium channels is patch-clamp electrophysiology .

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane of an isolated neuron or a cell expressing a specific sodium channel subtype.

Methodology:

-

Cell Preparation: Neurons (e.g., dorsal root ganglion neurons) are acutely dissociated or cell lines (e.g., HEK293) are transfected to express the desired sodium channel subtype.

-

Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an intracellular solution that mimics the cell's internal environment.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -100 mV) where most sodium channels are in the resting state. Depolarizing voltage steps are then applied to elicit sodium currents.

-

Drug Application: The local anesthetic is applied to the extracellular solution at known concentrations.

-

Data Analysis: The effects of the drug on various parameters of the sodium current are measured, including:

-

Tonic Block: Reduction in peak current amplitude during infrequent stimulation.

-

Frequency-Dependent Block: Progressive reduction in current amplitude during a train of depolarizing pulses.

-

Shifts in Voltage-Dependence of Activation and Inactivation: Changes in the voltage at which channels open and inactivate.

-

Recovery from Inactivation: The time course of the channel's return to the resting state from the inactivated state.

-

Visualizing the Mechanism of Action

Signaling Pathway of Local Anesthetic Action

Caption: General pathways for local anesthetic access to the voltage-gated sodium channel.

Experimental Workflow for Patch-Clamp Analysis

Caption: A simplified workflow for a whole-cell patch-clamp experiment.

Logical Relationship of State-Dependent Block

Caption: The relationship between sodium channel state and this compound binding affinity.

Conclusion

While direct, quantitative experimental data on the interaction of this compound with voltage-gated sodium channels is limited in the current body of scientific literature, a robust mechanistic understanding can be inferred from its chemical structure and the well-established principles of local anesthetic pharmacology. As a piperidine-based local anesthetic, this compound is presumed to function as a state- and frequency-dependent blocker of voltage-gated sodium channels, with its potency and kinetics influenced by its physicochemical properties, notably its lipophilicity. Further electrophysiological studies are warranted to precisely quantify its binding affinity, subtype selectivity, and the kinetics of its interaction with different states of the sodium channel. Such data would be invaluable for a more complete understanding of its pharmacological profile and for the rational design of novel local anesthetics.

References

- 1. Comparison of efficacy of lignocaine, ropivacaine, and bupivacaine in pain control during extraction of mandibular posterior teeth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relations for frequency-dependent sodium channel block in nerve by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity Relationship of Local anesthetics - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 6. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical History of Piperocaine as a Local Anesthetic in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperocaine, a synthetic local anesthetic of the ester class, emerged in the 1920s as part of the scientific pursuit for safer and more effective alternatives to cocaine.[1] This technical guide provides a comprehensive overview of the history of this compound in research, focusing on its chemical properties, mechanism of action, and the experimental methodologies used to evaluate its anesthetic effects. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are detailed to facilitate reproducibility.

Chemical and Physical Properties

This compound hydrochloride is the salt form commonly used in research and clinical applications. Its chemical structure and physical properties are fundamental to its function as a local anesthetic.

| Property | Value | Reference |

| Chemical Name | 3-(2-methylpiperidin-1-yl)propyl benzoate hydrochloride | [2] |

| Molecular Formula | C₁₆H₂₄ClNO₂ | [3][4] |

| Molecular Weight | 297.82 g/mol | [2][3][4] |

| Appearance | Crystalline solid | [3] |

| Solubility | 1 g in 1.5 mL of water; 1 g in 4.5 mL of alcohol; Soluble in chloroform; Practically insoluble in ether and fixed oils. | [3] |

| Melting Point | 167-169 °C | [3] |

| pKa | Information not available in search results | |

| Synthesis | Alkylation of 3-chloropropyl benzoate with 2-methylpiperidine (pipicoline). | [1] |

Mechanism of Action: Reversible Sodium Channel Blockade

The primary mechanism of action for this compound, like other local anesthetics, is the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[5] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the generation and conduction of nerve impulses, this compound produces a temporary loss of sensation in the localized area of application.

The following diagram illustrates the signaling pathway of local anesthetic action:

Caption: Mechanism of action of this compound.

Quantitative Data: Potency, Toxicity, and Duration of Action

Quantitative assessment of a local anesthetic's properties is crucial for understanding its clinical potential and safety profile. The following tables summarize the available data for this compound.

Table 1: Toxicity of this compound Hydrochloride

| Species | Route of Administration | LD₅₀ (Median Lethal Dose) | Reference |

| Rabbit | Intravenous (i.v.) | 18 ± 6 mg/kg | [6] |

| Mouse | Subcutaneous (s.c.) | 9 mg/20g | [6] |

| Rat | Intraperitoneal (i.p.) | 129 mg/kg | [6] |

No data was found in the search results for the median effective dose (ED₅₀) or the specific duration of anesthetic action for this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following protocols are representative of the types of experiments used to evaluate local anesthetics like this compound. While specific studies on this compound are not detailed in the available search results, these general protocols are applicable.

Infiltration Anesthesia in the Guinea Pig (Wheal Anesthesia)

Objective: To determine the onset and duration of local anesthesia after intradermal injection.

Methodology:

-

Animal Model: Albino guinea pigs are typically used. The dorsal skin is clipped free of hair.

-

Procedure:

-

A series of six wheals are raised on the back of each guinea pig by intradermal injection of 0.25 mL of the test solution (this compound hydrochloride in varying concentrations) and a saline control.

-

The anesthetic effect is assessed by pricking the center of each wheal with a sharp needle at regular intervals (e.g., every 5 minutes).

-

The absence of a skin twitch (panniculus carnosus reflex) is considered a positive anesthetic response.

-

-

Data Analysis: The duration of anesthesia is recorded as the time from injection until the return of the skin twitch reflex.

Sciatic Nerve Block in Rats or Frogs

Objective: To evaluate the potency and duration of a local anesthetic in producing a nerve conduction block.

Methodology:

-

Animal Model: Rats or frogs are commonly used.

-

Procedure (Frog):

-

The frog is pithed, and the sciatic nerve is dissected.

-

The nerve is placed on electrodes, and a baseline action potential is recorded upon stimulation.

-

The nerve is then immersed in a solution of the test anesthetic (e.g., this compound hydrochloride).

-

Action potentials are recorded at regular intervals to determine the time to complete block and the duration of the block after washing the nerve with a control solution.

-

-

Procedure (Rat):

-

The rat is anesthetized, and the sciatic nerve is exposed.

-

The test solution is injected around the nerve.

-

Anesthetic effect is assessed by testing for motor blockade (e.g., loss of foot withdrawal reflex to a pinch) and sensory blockade (e.g., response to a thermal stimulus).

-

-

Data Analysis: The onset and duration of the motor and sensory block are recorded.

The following diagram illustrates a general workflow for evaluating local anesthetic efficacy:

References

- 1. Maximum Recommended Doses and Duration of Local Anesthetics | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]

- 2. Duration of Local Anesthesia | Annual Reviews [annualreviews.org]

- 3. A preliminary study of the efficiency of this compound hydrochloride as a local anesthetic in dental surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of efficacy of lignocaine, ropivacaine, and bupivacaine in pain control during extraction of mandibular posterior teeth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. Local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

Piperocaine hydrochloride chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Piperocaine Hydrochloride

Introduction

This compound hydrochloride is a synthetic local anesthetic of the ester type, first developed in the 1920s.[1] It has been utilized in various anesthetic applications, including infiltration, nerve blocks, and dental procedures.[1][2] For researchers and drug development professionals, this compound hydrochloride serves as a significant tool for investigating the pharmacology and function of voltage-gated sodium channels.[1] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and mechanism of action.

Chemical Structure and Identification

This compound hydrochloride's structure consists of a benzoate ester linked to a 2-methylpiperidine moiety.[3] This structural arrangement is fundamental to its anesthetic activity. The molecule possesses a hydrophilic tertiary amine group, which allows it to exist as a water-soluble hydrochloride salt, and a lipophilic aromatic ester portion, which facilitates its passage across nerve membranes.[1]

Structural Identifiers:

Physicochemical Properties

This compound hydrochloride is typically supplied as a white, odorless, crystalline powder.[1][3] It is known to be stable in air.[3][6]

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄ClNO₂ | [3][4] |

| Molecular Weight | 297.82 g/mol | [1][3][4][6] |

| Melting Point | 167-169°C | [3][6] |

| Solubility | Water: 1 g in 1.5 mLAlcohol: 1 g in 4.5 mLAlso soluble in chloroform. Practically insoluble in ether and fixed oils. | [1][3][6] |

| Appearance | White, odorless crystalline powder/solid | [1][3] |

Experimental Protocols

Synthesis of this compound Hydrochloride

The historically significant and common method for synthesizing this compound hydrochloride is based on the research by S. M. McElvain.[3][6] The process involves two main steps:

-

Alkylation: The primary step is the alkylation of 3-chloropropyl benzoate with 2-methylpiperidine (also known as pipicoline).[1][3] This reaction forms the this compound base.

-

Salt Formation: The resulting this compound base is then treated with hydrochloric acid to convert it into its more stable and water-soluble hydrochloride salt.[3]

Modern synthetic approaches still utilize these fundamental principles of ester formation and amine alkylation, with a focus on optimizing reaction conditions to improve yield and purity.[1]

Mechanism of Action

The primary mechanism of action for this compound hydrochloride as a local anesthetic is the blockade of voltage-gated sodium channels on the neuronal cell membrane.[1][2][3]

-

Diffusion: The uncharged, lipophilic base form of this compound crosses the nerve membrane to reach its site of action.[1]

-

Binding and Blockade: Inside the neuron, the protonated, cationic form of the molecule binds to the voltage-gated sodium channels.[1]

-

Inhibition of Nerve Impulses: This binding obstructs the influx of sodium ions, which is a critical step for the depolarization of the neuronal membrane.[1] By preventing this influx, this compound hydrochloride inhibits the generation and conduction of action potentials, effectively blocking the transmission of nerve impulses and resulting in a loss of sensation.[1][7]

Some research also indicates that this compound may partially inhibit dopamine, suggesting a more complex pharmacological profile.[1][3]

References

- 1. This compound Hydrochloride [benchchem.com]

- 2. firsthope.co.in [firsthope.co.in]

- 3. This compound hydrochloride (533-28-8) for sale [vulcanchem.com]

- 4. This compound Hydrochloride | C16H24ClNO2 | CID 10781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 6. This compound [drugfuture.com]

- 7. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]

Synthesis of Piperocaine from 3-chloropropyl benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthesis of Piperocaine (3-(2-methylpiperidin-1-yl)propyl benzoate), a local anesthetic of the ester type. The historically significant and primary method for its preparation involves the N-alkylation of 2-methylpiperidine with 3-chloropropyl benzoate. This document outlines the synthetic pathway, beginning with the preparation of the key intermediate, 3-chloropropyl benzoate, followed by its reaction with 2-methylpiperidine to yield the final product. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research and development activities.

Part 1: Synthesis of 3-Chloropropyl Benzoate

The synthesis commences with the preparation of the electrophilic intermediate, 3-chloropropyl benzoate. This is achieved through the esterification of benzoic acid. A reliable method involves the reaction of benzoic acid with 1-bromo-3-chloropropane in the presence of a base.

Experimental Protocol: 3-Chloropropyl Benzoate

A detailed protocol for the synthesis of 3-chloropropyl benzoate is adapted from patent literature, which describes a robust method for its preparation.

-

Reaction Setup : To a slurry of benzoic acid (186 g, 1.52 mol) in ethyl acetate (200 ml), add 1-bromo-3-chloropropane (200 g, 1.27 mol) at 10°C.

-

Addition of Base : Slowly add triethylamine (256.9 g, 2.54 mol) to the mixture while maintaining the temperature at 10°C.

-

Reaction Execution : Stir the reaction mixture for 12 hours at 40°C.

-

Workup and Extraction : Cool the mixture and dilute with water (800 ml). Extract the aqueous layer with ethyl acetate (200 ml).

-

Washing : Wash the combined organic layer sequentially with an aqueous sodium bicarbonate solution (150 ml) and water (400 ml).

-

Isolation : Concentrate the organic layer under reduced pressure to yield crude 3-chloropropyl benzoate (225.4 g), which can be used in the subsequent step without further purification.[1]

Quantitative Data: Synthesis of 3-Chloropropyl Benzoate

| Parameter | Value | Unit | Moles (mol) |

| Benzoic Acid | 186 | g | 1.52 |

| 1-Bromo-3-chloropropane | 200 | g | 1.27 |

| Triethylamine | 256.9 | g | 2.54 |

| Ethyl Acetate (solvent) | 200 | ml | - |

| Reaction Temperature | 40 | °C | - |

| Reaction Time | 12 | hours | - |

| Product | 3-Chloropropyl Benzoate | g | - |

| Yield (Crude) | 225.4 | g | - |

Visualization: Synthesis Pathway of 3-Chloropropyl Benzoate

Caption: Reaction scheme for the synthesis of 3-chloropropyl benzoate.

Part 2: Synthesis of this compound from 3-Chloropropyl Benzoate

The final step in the synthesis is the nucleophilic substitution reaction between 3-chloropropyl benzoate and 2-methylpiperidine (also known as pipicoline). This N-alkylation reaction forms the tertiary amine structure of this compound.

Experimental Protocol: 3-(2-Methylpiperidin-1-yl)propyl Benzoate (this compound)

The following protocol is a reconstruction based on the conditions described in the seminal 1927 paper by S. M. McElvain, supplemented with standard organic chemistry procedures for reactions of this type, as the original publication lacks full experimental details.

-

Reaction Setup : In a sealed reaction vessel, combine 3-chloropropyl benzoate (1.0 eq) and 2-methylpiperidine (1.2 eq). Note: A slight excess of the amine is common practice to ensure complete consumption of the alkylating agent and to act as a base to neutralize the HCl byproduct.

-

Reaction Execution : Heat the neat (solvent-free) mixture to between 125-150°C. Maintain this temperature for 1 to 3 hours.

-

Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material (3-chloropropyl benzoate) is consumed.

-

Workup : Cool the reaction mixture to room temperature. Dilute the crude mixture with diethyl ether. The hydrochloride salt of unreacted 2-methylpiperidine may precipitate and can be removed by filtration.

-

Purification (Base) : Wash the ether solution successively with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound free base as an oil. Further purification can be achieved via vacuum distillation.

-

Salt Formation (Hydrochloride) : For the hydrochloride salt, dissolve the purified this compound base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add an excess of saturated ethereal hydrogen chloride or a solution of HCl in isopropanol dropwise with stirring. The this compound hydrochloride will precipitate as a white solid.

-

Isolation : Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data: Synthesis of this compound

| Parameter | Value | Unit | Notes |

| 3-Chloropropyl Benzoate | 1.0 | Molar Eq. | Limiting Reagent |

| 2-Methylpiperidine | ~1.2 | Molar Eq. | Plausible ratio; acts as reactant and base |

| Reaction Temperature | 125 - 150 | °C | Sourced from McElvain, 1927 |

| Reaction Time | 1 - 3 | hours | Sourced from McElvain, 1927 |

| Product | This compound | - | 3-(2-Methylpiperidin-1-yl)propyl benzoate |

| Yield | Not Reported | % | Yield was not specified in the available literature |

Visualization: Synthesis Pathway of this compound

Caption: Reaction scheme for the synthesis of this compound via N-alkylation.

Overall Experimental Workflow

The complete synthesis from benzoic acid to this compound hydrochloride involves two main chemical transformations followed by purification and salt formation steps.

Caption: Overall workflow for the synthesis of this compound Hydrochloride.

References

Piperocaine: A Neuropharmacological Guide to a Classic Cocaine Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperocaine, a synthetic local anesthetic first developed in the 1920s, has garnered renewed interest in neuropharmacology as a valuable tool for studying the mechanisms of cocaine addiction and for the development of potential therapeutic agents.[1] As an ester-type local anesthetic, its primary mechanism of action involves the blockade of voltage-gated sodium channels, leading to the inhibition of nerve impulse conduction.[2] However, its structural and functional similarities to cocaine, particularly its ability to partially inhibit dopamine reuptake, position it as a significant compound for comparative neuropharmacological research.[2] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, neuropharmacological properties, and the experimental protocols necessary for its investigation as a cocaine analog.

Chemical and Pharmacological Profile

Synthesis: The primary and historically significant method for synthesizing this compound hydrochloride involves the alkylation of 3-chloropropyl benzoate with 2-methylpiperidine (also known as pipicoline).[1][2]

Mechanism of Action: Like other local anesthetics, this compound's primary effect is the blockade of voltage-gated sodium channels in neuronal membranes.[2] This action prevents the initiation and propagation of action potentials, resulting in local anesthesia. Crucially for its role as a cocaine analog, research indicates that this compound also partially inhibits the dopamine transporter (DAT), though it is considered less potent than cocaine in this regard.[2][3] Cocaine's primary reinforcing and psychostimulant effects are mediated by its high-affinity blockade of the DAT, leading to increased extracellular dopamine concentrations in the brain's reward circuitry.[4]

Quantitative Data: A Comparative Analysis

| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |

| Cocaine | ~100 - 600 | ~100 - 1000 | ~200 - 5000 |

| This compound | Data not available | Data not available | Data not available |

Note: Ki values for cocaine can vary between studies depending on the experimental conditions and radioligand used.

Experimental Protocols

The following section details standardized experimental protocols that can be adapted for the neuropharmacological investigation of this compound as a cocaine analog.

Synthesis of this compound Hydrochloride

Principle: This synthesis involves a nucleophilic substitution reaction where the secondary amine of 2-methylpiperidine attacks the electrophilic carbon of 3-chloropropyl benzoate, followed by conversion to the hydrochloride salt for improved stability and solubility.

Experimental Workflow:

Caption: Synthesis of this compound Hydrochloride.

Protocol:

-

Alkylation: In a round-bottom flask, dissolve 2-methylpiperidine and 3-chloropropyl benzoate in a suitable solvent such as acetonitrile. Add a base, for example, potassium carbonate, to neutralize the HCl formed during the reaction.

-

Reflux the mixture for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure to obtain crude this compound free base.

-

Purification (Free Base): Purify the crude product by vacuum distillation.

-

Salt Formation: Dissolve the purified this compound free base in a suitable organic solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

-

Collect the precipitated this compound hydrochloride by filtration, wash with cold solvent, and dry under vacuum.

In Vitro Receptor Binding Assay for Monoamine Transporters

Principle: This competitive binding assay measures the affinity of this compound for DAT, SERT, and NET by assessing its ability to displace a radiolabeled ligand with known high affinity for the transporter.

Experimental Workflow:

Caption: Receptor Binding Assay Workflow.

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of this compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Principle: This technique allows for the direct measurement of ionic currents through monoamine transporters or voltage-gated sodium channels in response to this compound application.

Experimental Workflow:

Caption: Patch-Clamp Electrophysiology Workflow.

Protocol:

-

Cell Preparation: Culture cells expressing the transporter of interest (e.g., DAT-expressing HEK293 cells) or neurons on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill with an appropriate intracellular solution.

-

Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

-

Voltage or Current Clamp: Clamp the cell membrane at a specific holding potential (voltage-clamp) or inject current to control the membrane potential (current-clamp).

-

Drug Application: Apply this compound at various concentrations to the cell via the perfusion system.

-

Data Acquisition and Analysis: Record the changes in membrane current or voltage in response to this compound. Analyze parameters such as the inhibition of substrate-induced currents (for transporters) or the blockade of sodium currents.

In Vivo Microdialysis

Principle: This technique measures the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals following the administration of this compound.

Experimental Workflow:

Caption: In Vivo Microdialysis Workflow.

Protocol:

-

Probe Implantation: Surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., the nucleus accumbens) in an anesthetized rodent. Allow for a recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: Administer this compound or cocaine (systemically or locally through the probe) and continue to collect dialysate samples at regular intervals.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline and compare the effects of this compound and cocaine.

Locomotor Activity Assessment

Principle: This behavioral test measures the stimulant or depressant effects of this compound on spontaneous movement in rodents. Cocaine typically induces hyperlocomotion.

Experimental Workflow:

Caption: Locomotor Activity Test Workflow.

Protocol:

-

Apparatus: Use an open-field arena equipped with infrared beams to automatically track the animal's movement.

-

Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer this compound, cocaine, or a vehicle control to different groups of animals.

-

Testing: Place each animal individually into the center of the open-field arena and record its locomotor activity for a set duration (e.g., 60-120 minutes).

-

Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors. Compare the effects of this compound and cocaine to the vehicle control.

Intravenous Self-Administration

Principle: This operant conditioning paradigm assesses the reinforcing properties of this compound by determining if an animal will perform a task (e.g., lever pressing) to receive the drug.

Experimental Workflow:

Caption: Intravenous Self-Administration Workflow.

Protocol:

-

Catheter Implantation: Surgically implant a chronic intravenous catheter into the jugular vein of the animal.

-

Operant Chambers: House the animals in operant conditioning chambers equipped with two levers, a drug infusion pump, and stimulus cues (e.g., lights, tones).

-

Acquisition: Train the animals to press one lever (the active lever) to receive an intravenous infusion of the drug, paired with a cue. Presses on the other lever (the inactive lever) have no consequence.

-

Dose-Response: Once stable responding is established, test different unit doses of this compound and cocaine to determine the dose-response function for self-administration.

-

Data Analysis: Analyze the number of infusions earned and the pattern of responding to determine the reinforcing efficacy of this compound relative to cocaine.

Signaling Pathways

Cocaine's blockade of the dopamine transporter leads to a cascade of downstream signaling events initiated by the prolonged activation of dopamine receptors. It is hypothesized that this compound, through its interaction with DAT, would engage similar, albeit potentially weaker, signaling pathways.

Caption: Dopaminergic Signaling Pathway.

Conclusion

This compound represents a valuable pharmacological tool for dissecting the complex neurobiological mechanisms underlying cocaine's effects. Its profile as a sodium channel blocker with dopamine reuptake inhibiting properties allows for the investigation of the interplay between local anesthetic and psychostimulant actions. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the neuropharmacology of this compound and to directly compare its effects with those of cocaine. Further research, particularly the determination of this compound's binding affinities for the monoamine transporters, is crucial for a complete understanding of its potential as a cocaine analog in neuropharmacology research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Hydrochloride [benchchem.com]

- 3. Bidirectional microdialysis in vivo shows differential dopaminergic potency of cocaine, procaine and lidocaine in the nucleus accumbens using capillary electrophoresis for calibration of drug outward diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Piperidine-Based Local Anesthetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-based local anesthetics represent a cornerstone of modern pain management, with a rich history of development and a continuing role in surgical and therapeutic procedures. The piperidine ring, a saturated heterocycle, serves as a versatile scaffold in medicinal chemistry, and its incorporation into local anesthetic molecules has yielded compounds with a wide range of potencies, durations of action, and safety profiles.[1] This technical guide provides an in-depth exploration of the pharmacological profile of this important class of drugs, with a focus on their mechanism of action, structure-activity relationships, and the experimental methodologies used in their evaluation.

Mechanism of Action: A Molecular Perspective

The primary mechanism of action for all local anesthetics, including those with a piperidine moiety, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[2] This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the generation and propagation of action potentials.[3] The process is reversible, allowing for the temporary and localized interruption of pain signals without causing permanent nerve damage.[2]

Local anesthetics exist in equilibrium between a lipid-soluble (uncharged) tertiary amine form and a water-soluble (charged) quaternary ammonium form.[4] The uncharged form is essential for penetrating the lipid-rich nerve sheath and cell membrane to reach the axoplasm.[5] Once inside the neuron, the molecule re-equilibrates, and the charged form binds to a specific receptor site within the pore of the VGSC, primarily when the channel is in the open or inactivated state.[6] This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, such as those transmitting pain signals.[6]

The piperidine ring itself contributes to the lipid solubility and duration of action of these compounds.[7] Well-known piperidine-based local anesthetics include bupivacaine, ropivacaine, mepivacaine, and levobupivacaine.[1][8]

Signaling Pathway of Piperidine-Based Local Anesthetics

Structure-Activity Relationships (SAR)

The pharmacological properties of piperidine-based local anesthetics are intricately linked to their chemical structure. Modifications to the aromatic ring, the intermediate linker, and the piperidine ring can significantly alter a compound's potency, duration of action, and toxicity.

-

Aromatic Moiety: The nature of the aromatic group influences the lipid solubility and protein binding of the molecule. Electron-donating or withdrawing groups on the aromatic ring can modulate the pKa of the tertiary amine, affecting the onset of action.

-

Intermediate Chain: The linker, which is typically an amide in modern piperidine-based anesthetics, determines the metabolic stability of the compound. Amide-linked anesthetics are metabolized more slowly in the liver compared to ester-linked compounds, which are rapidly hydrolyzed by plasma esterases. This generally results in a longer duration of action for amide-type anesthetics.

-

Piperidine Ring and N-Substituents: The piperidine ring itself contributes to the lipophilicity of the molecule. Substituents on the nitrogen atom of the piperidine ring play a crucial role in determining the anesthetic's properties. For example, increasing the length of the N-alkyl substituent from a methyl group (mepivacaine) to a propyl group (ropivacaine) and a butyl group (bupivacaine) increases lipid solubility and duration of action.[7]

Quantitative Pharmacological Data

The following tables summarize key physicochemical and pharmacological parameters of commonly used and investigational piperidine-based local anesthetics.

Table 1: Physicochemical Properties

| Compound | Molecular Weight ( g/mol ) | pKa | logP (Octanol/Water) |

| Mepivacaine | 246.35 | 7.6 | 2.3 |

| Bupivacaine | 288.43 | 8.1 | 3.4 |

| Ropivacaine | 274.40 | 8.1 | 2.9 |

| Levobupivacaine | 288.43 | 8.1 | 3.4 |

Table 2: Pharmacological Profile

| Compound | Relative Potency | Onset of Action | Duration of Action (hours) | Protein Binding (%) |

| Mepivacaine | 2 | Fast | 2-3 | 77 |

| Bupivacaine | 8 | Moderate | 4-8 | 95 |

| Ropivacaine | 6 | Moderate | 3-6 | 94 |

| Levobupivacaine | 8 | Moderate | 4-8 | 95 |

Table 3: Acute Toxicity (LD50) in Mice

| Compound | Route | LD50 (mg/kg) |

| Mepivacaine | IV | 43 |

| Bupivacaine | IV | 9.5 |

| Ropivacaine | IV | 12.5 |

| Levobupivacaine | IV | 11.5 |

Experimental Protocols

The preclinical evaluation of novel piperidine-based local anesthetics involves a series of standardized in vivo and in vitro assays to determine their efficacy and safety.

Infiltration Anesthesia: Modified Bulbring & Wajda Model in Guinea Pigs

This model assesses the ability of a local anesthetic to block sensory nerve endings upon subcutaneous injection.

-

Animal Preparation: Healthy adult guinea pigs (300-400 g) are used. The dorsal skin is carefully shaved and cleaned.

-

Procedure:

-

Two areas on each side of the midline are marked for injection.

-

A sterile needle is inserted into the intradermal space, and the animal's reaction (flinch or vocalization) is noted. This serves as the baseline response.

-

0.25 mL of the test compound solution (or saline control) is injected subcutaneously to form a wheal.

-

At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), the center of the wheal is stimulated with the needle.

-

-

Assessment: The absence of a response to six pricks is considered complete anesthesia. The onset of action is the time to achieve complete anesthesia, and the duration is the time until the return of the flinch response.

Conduction Anesthesia: Rat Sciatic Nerve Block Model

This model evaluates the ability of a local anesthetic to block nerve impulse transmission along a major nerve trunk.

-

Animal Preparation: Adult Sprague-Dawley rats (200-250 g) are anesthetized with an appropriate agent (e.g., isoflurane). The thigh of one hind limb is shaved.

-

Procedure:

-

The sciatic nerve is located by palpation or with the aid of a nerve stimulator.

-

A precise volume (e.g., 0.2 mL) of the test anesthetic solution is injected in close proximity to the sciatic nerve.

-

Motor and sensory block are assessed at regular intervals.

-

-

Assessment:

-

Motor Block: Assessed by observing for foot drop and the inability of the rat to use the limb for support and movement. A scoring system (e.g., 0 = normal, 3 = complete paralysis) can be used.

-

Sensory Block: Evaluated by applying a noxious stimulus (e.g., tail-flick test with a heat source or von Frey filaments) to the plantar surface of the paw and observing the withdrawal reflex.

-

Terminal Anesthesia: Rabbit Corneal Reflex Model

This method is used to assess the surface anesthetic activity of a compound.

-

Animal Preparation: Healthy adult rabbits are gently restrained.

-

Procedure:

-

The corneal reflex is tested by lightly touching the cornea with a fine, soft object (e.g., a cotton wisp) and observing the blink reflex.

-

A standardized volume (e.g., 1-2 drops) of the test solution is instilled into the conjunctival sac of one eye. The contralateral eye serves as a control.

-

The corneal reflex is tested at regular intervals after instillation.

-

-

Assessment: The absence of a blink reflex upon stimulation indicates successful terminal anesthesia. The onset and duration of the anesthetic effect are recorded.

Acute Toxicity: LD50 Determination (OECD Guideline 425)

This protocol determines the median lethal dose (LD50) of a substance after a single oral dose.[1][6][9]

-

Animal Selection: Young adult female rats are typically used.[6]

-

Procedure (Up-and-Down Method):

-

Data Analysis: The LD50 is calculated using the maximum likelihood method. This procedure minimizes the number of animals required while providing a statistically robust estimate of acute toxicity.[6]

Preclinical Screening Workflow

The development of a novel piperidine-based local anesthetic follows a structured preclinical screening process to identify promising candidates for further development.

Conclusion

Piperidine-based local anesthetics are a well-established and indispensable class of drugs in clinical practice. Their pharmacological profile is dictated by a complex interplay of their physicochemical properties, which are in turn governed by their molecular structure. A thorough understanding of their mechanism of action, structure-activity relationships, and the experimental models used for their evaluation is crucial for the rational design and development of new, safer, and more effective local anesthetics. This technical guide provides a comprehensive overview of these core aspects, serving as a valuable resource for researchers and drug development professionals in the field of pain management.

References

- 1. researchgate.net [researchgate.net]

- 2. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nuvisan.com [nuvisan.com]

- 5. Local Anesthetics | Pocket Dentistry [pocketdentistry.com]

- 6. oecd.org [oecd.org]

- 7. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical profile of levobupivacaine in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Effect of Piperocaine on Dopamine Reuptake In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Piperocaine on dopamine reuptake, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. This document is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development.

Executive Summary

This compound, a local anesthetic of the ester type, has been demonstrated to interact with the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission. In vitro studies have shown that this compound can inhibit the reuptake of dopamine, although it is less potent than cocaine. This guide synthesizes the available quantitative data, details the experimental protocols used to assess these effects, and provides visual representations of the relevant biological pathways and experimental workflows. The information presented herein is critical for understanding the pharmacological profile of this compound and for guiding future research into its potential effects on the central nervous system.

Quantitative Data on Dopamine Reuptake Inhibition

The primary in vitro data on this compound's effect on dopamine reuptake comes from studies comparing its activity to other local anesthetics and cocaine. The key findings are summarized below.

Table 1: Inhibition of [3H]Dopamine Uptake by this compound and Reference Compounds

| Compound | Concentration (µM) | % Inhibition of Dopamine Uptake | Species/Tissue | Reference |

| This compound | 100 | 47-70% | Rat Striatum | Woodward et al., 1995[1] |

| Cocaine | 0.7 (IC50) | 50% | Rat Striatum | Woodward et al., 1995[1] |

| Dimethocaine | 1.2 (IC50) | 50% | Rat Striatum | Woodward et al., 1995[1] |

| Procaine | 100 | 47-70% | Rat Striatum | Woodward et al., 1995[1] |

| Tetracaine | 100 | 47-70% | Rat Striatum | Woodward et al., 1995[1] |

Table 2: Binding Affinity of Reference Compounds for the Dopamine Transporter

| Compound | Ki (µM) | Radioligand | Species/Tissue | Reference |

| Cocaine | 0.6 | [3H]CFT | Rat Striatum | Woodward et al., 1995[1] |

| Dimethocaine | 1.4 | [3H]CFT | Rat Striatum | Woodward et al., 1995[1] |

Experimental Protocols

The following sections detail the methodologies typically employed in the in vitro assessment of dopamine reuptake inhibition by compounds such as this compound.

[3H]Dopamine Uptake Assay in Rat Striatal Synaptosomes

This assay is a common method to measure the direct effect of a compound on the function of the dopamine transporter in a preparation of nerve terminals.

3.1.1 Preparation of Synaptosomes:

-

Male Sprague-Dawley rats are euthanized, and the striata are rapidly dissected on ice.

-

The tissue is homogenized in a chilled sucrose buffer (e.g., 0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.

-

The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the uptake assay.

3.1.2 Dopamine Uptake Assay:

-

Aliquots of the synaptosomal suspension are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C in the presence of the test compound (this compound) at various concentrations.

-

The uptake reaction is initiated by the addition of a known concentration of [3H]Dopamine (e.g., 10-20 nM).

-

The incubation is carried out for a short duration (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.

-

The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]Dopamine.

-

The radioactivity retained on the filters, which represents the amount of [3H]Dopamine taken up by the synaptosomes, is quantified using liquid scintillation counting.

-

Non-specific uptake is determined in the presence of a high concentration of a known dopamine uptake inhibitor, such as cocaine (e.g., 10 µM) or by conducting the assay at 0-4°C.

-

The percentage inhibition of specific [3H]Dopamine uptake by this compound is calculated by comparing the uptake in the presence of the compound to the control (vehicle-treated) uptake.

Visualizations

Signaling Pathway of Dopamine Reuptake

Caption: Dopamine reuptake at the synapse and the inhibitory action of this compound on the Dopamine Transporter (DAT).

Experimental Workflow for In Vitro Dopamine Uptake Assay

Caption: Step-by-step workflow for a [3H]Dopamine uptake assay using rat striatal synaptosomes.

Discussion and Conclusion

The available in vitro data indicates that this compound is an inhibitor of the dopamine transporter. At a concentration of 100 µM, it produces a significant, albeit partial, reduction in dopamine uptake in rat striatal preparations.[1] This effect is comparable to that of other ester-type local anesthetics like procaine and tetracaine at the same concentration.[1] However, this compound is considerably less potent than cocaine, which exhibits an IC50 value in the sub-micromolar range for dopamine uptake inhibition.[1]

The lack of a specific IC50 or Ki value for this compound in the current literature highlights a gap in the pharmacological characterization of this compound. A full dose-response study would be necessary to accurately determine its potency at the dopamine transporter and to allow for a more direct comparison with other dopamine reuptake inhibitors.

The mechanism by which this compound inhibits the dopamine transporter is presumed to be competitive, similar to other local anesthetics that interact with this transporter. However, further studies, such as radioligand binding assays with [3H]WIN 35,428 or a similar DAT ligand in the presence of varying concentrations of this compound, would be required to confirm the nature of this inhibition.

References

The Electrophysiology of Piperocaine: A Technical Guide to its Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperocaine, a local anesthetic of the ester class, modulates neuronal excitability primarily by blocking voltage-gated sodium channels, a mechanism it shares with other local anesthetics. This action impedes the generation and propagation of action potentials in neurons, leading to a reversible blockade of nerve conduction and the sensation of pain. While detailed electrophysiological data specifically for this compound on voltage-gated ion channels are limited in contemporary literature, its mechanism can be largely inferred from the well-established principles of local anesthetic action. This guide synthesizes the known electrophysiological effects of local anesthetics, presents the available data on this compound, and provides detailed experimental protocols and conceptual frameworks for its study.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary mechanism by which this compound and other local anesthetics reduce neuronal excitability is through the blockade of voltage-gated sodium channels (VGSCs). These channels are crucial for the rapid depolarization phase of the action potential.

Signaling Pathway of Local Anesthetic Action:

Caption: Signaling pathway of this compound's action on a voltage-gated sodium channel.

Local anesthetics like this compound are weak bases and exist in both charged (cationic) and uncharged (base) forms at physiological pH. The uncharged form is lipid-soluble and can cross the neuronal membrane. Once inside the neuron, the molecule re-equilibrates, and the charged form binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. This leads to a decrease in the rate of rise of the action potential, an increase in the firing threshold, and ultimately, a failure to propagate the nerve impulse.

Quantitative Data on Local Anesthetic Effects

Direct quantitative data for this compound's effect on voltage-gated sodium and potassium channels is scarce in recent literature. However, data from other well-studied local anesthetics provide a comparative framework for its expected potency and effects.

| Local Anesthetic | Target Ion Channel | IC50 (µM) | Reference |

| Lidocaine | Voltage-Gated Sodium (NaV) | 204 | [1] |

| Voltage-Gated Potassium (KV) | 1118 | [1] | |

| Procaine | Voltage-Gated Sodium (NaV) | 60 | [1] |

| Voltage-Gated Potassium (KV) | 6302 | [1] | |

| Bupivacaine | Voltage-Gated Sodium (NaV) | 27 | [1] |

| Voltage-Gated Potassium (KV) | 92 | [1] | |

| Tetracaine | Voltage-Gated Sodium (NaV) | 0.7 | [1] |

| Voltage-Gated Potassium (KV) | 946 | [1] | |

| This compound | Voltage-Gated Sodium (NaV) | Not Available | - |

| Voltage-Gated Potassium (KV) | Not Available | - | |

| Nicotinic Acetylcholine Receptor | Not Available (qualitative description of block) | [2] |

Effects on Other Ion Channels: Nicotinic Acetylcholine Receptors

An early study from 1979 investigated the effects of this compound on the ion channel of the acetylcholine receptor at the frog neuromuscular junction.[2] This study demonstrated that this compound causes a voltage- and time-dependent blockade of the end-plate current. This indicates that this compound can also interact with ligand-gated ion channels, although this is not its primary mechanism for local anesthesia. The blockade of nicotinic acetylcholine receptors could contribute to muscle relaxation at higher concentrations.

Experimental Protocols

To assess the electrophysiological effects of this compound on neuronal excitability, standard patch-clamp techniques are employed.

Whole-Cell Voltage-Clamp Protocol for a NaV Channel Block

Objective: To determine the concentration-dependent block of voltage-gated sodium channels by this compound.

Methodology:

-

Cell Preparation: Use a cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing NaV1.7) or primary cultured neurons.

-

Recording Setup: Establish a whole-cell patch-clamp configuration.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Voltage Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents.

-

Apply this compound at varying concentrations to the external solution.

-

Repeat the voltage protocol at each concentration.

-

-

Data Analysis:

-

Measure the peak inward sodium current at each voltage step before and after drug application.

-

Construct a concentration-response curve to determine the IC50 value of this compound.

-

Experimental Workflow for Voltage-Clamp Analysis:

Caption: Experimental workflow for voltage-clamp analysis of this compound's effect on sodium channels.

Current-Clamp Protocol for Neuronal Excitability

Objective: To assess the effect of this compound on the action potential firing properties of a neuron.

Methodology:

-

Cell Preparation: Use primary cultured neurons (e.g., dorsal root ganglion neurons or cortical neurons).

-

Recording Setup: Establish a whole-cell patch-clamp configuration in current-clamp mode.

-

Solutions: Use physiological external and internal solutions (as described in 4.1, but with KCl instead of CsF in the internal solution).

-

Current Injection Protocol:

-

Record the resting membrane potential.

-

Inject a series of depolarizing current steps of increasing amplitude (e.g., from -50 pA to +200 pA in 10 pA increments for 500 ms) to elicit action potentials.

-

Apply this compound to the external solution.

-

Repeat the current injection protocol.

-

-

Data Analysis:

-

Measure changes in resting membrane potential, action potential threshold, amplitude, duration, and firing frequency.

-

Logical Relationship of this compound's Effects on Neuronal Excitability

The multifaceted actions of this compound culminate in the suppression of neuronal excitability through a clear logical progression.

References

- 1. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voltage- and time-dependent actions of this compound on the ion channel of the acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Piperocaine Hydrochloride: A Detailed Protocol for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Piperocaine hydrochloride for laboratory applications. Two primary synthetic routes are detailed: the alkylation of 3-chloropropyl benzoate with 2-methylpiperidine, and the esterification of benzoic acid with 3-(2-methylpiperidin-1-yl)propan-1-ol. This guide includes detailed experimental procedures, purification methods, and characterization of the final product. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using DOT language diagrams to ensure clarity and reproducibility.

Introduction

This compound hydrochloride is a local anesthetic of the ester type, first synthesized in the 1920s. It functions by reversibly blocking voltage-gated sodium channels, thereby inhibiting the initiation and propagation of nerve impulses. This property makes it a valuable tool in neuropharmacology research. The synthesis of this compound hydrochloride can be achieved through multiple pathways, the most common of which are explored in this protocol.

Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product, this compound hydrochloride.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 249 |

| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | -58.9 | 143.3 |

| 3-Chloropropyl benzoate | C₁₀H₁₁ClO₂ | 198.65 | N/A | 145-147 (10 mmHg) |

| 2-Methylpiperidine | C₆H₁₃N | 99.17 | -40 | 118-119 |

| 3-Chloropropanol | C₃H₇ClO | 94.54 | -50 | 160 |

| 3-(2-Methylpiperidin-1-yl)propan-1-ol | C₉H₁₉NO | 157.25 | N/A | N/A |

| This compound Hydrochloride | C₁₆H₂₄ClNO₂ | 297.82 | 167-169 [1] | N/A |

Experimental Protocols

Two primary synthetic routes for this compound hydrochloride are presented below.

Route 1: Alkylation of 3-Chloropropyl Benzoate with 2-Methylpiperidine

This is a historically significant and widely referenced method for the synthesis of this compound.[2]

Step 1.1: Synthesis of 3-Chloropropyl Benzoate

This procedure is adapted from a patented method.[3]

-

Materials: Benzoic acid, 1-bromo-3-chloropropane, triethylamine, ethyl acetate, sodium bicarbonate solution, water.

-

Procedure:

-

In a round-bottom flask, prepare a slurry of benzoic acid (1.52 mol) in ethyl acetate (200 ml).

-

Add 1-bromo-3-chloropropane (1.27 mol) to the slurry.

-

Cool the mixture to 10°C and slowly add triethylamine (2.54 mol).

-

Stir the reaction mixture at 40°C for 12 hours.

-

After the reaction is complete, dilute the mixture with water (800 ml) and extract with ethyl acetate (200 ml).

-

Wash the organic layer with an aqueous sodium bicarbonate solution (150 ml) followed by water (400 ml).

-

Concentrate the ethyl acetate layer under reduced pressure to yield crude 3-chloropropyl benzoate. This intermediate can be used in the next step without further purification.

-

Step 1.2: Alkylation of 3-Chloropropyl Benzoate with 2-Methylpiperidine to Yield this compound

-

Materials: 3-Chloropropyl benzoate (crude from Step 1.1), 2-methylpiperidine, a suitable high-boiling point solvent (e.g., toluene or DMF), and a non-nucleophilic base (e.g., potassium carbonate).

-

Procedure:

-

Dissolve the crude 3-chloropropyl benzoate in the chosen solvent in a round-bottom flask.

-

Add an equimolar amount of 2-methylpiperidine and a slight excess of the base.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture and filter to remove the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude this compound base by vacuum distillation or column chromatography.

-

Step 1.3: Conversion to this compound Hydrochloride

-

Materials: this compound base, hydrochloric acid (in a suitable solvent like isopropanol or ether).

-

Procedure:

-

Dissolve the purified this compound base in a minimal amount of a suitable organic solvent.

-

Slowly add a solution of hydrochloric acid in the chosen solvent dropwise with stirring.

-

The this compound hydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound hydrochloride crystals.[1]

-

Route 2: Esterification of Benzoic Acid with 3-(2-Methylpiperidin-1-yl)propan-1-ol

This route involves the synthesis of the key amino alcohol intermediate followed by an esterification reaction.

Step 2.1: Synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-ol

-

Materials: 2-methylpiperidine, 3-chloro-1-propanol, a non-nucleophilic base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

In a round-bottom flask, combine 2-methylpiperidine, 3-chloro-1-propanol, and the base in the chosen solvent.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture and filter to remove inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude 3-(2-methylpiperidin-1-yl)propan-1-ol by vacuum distillation.

-

Step 2.2: Esterification of Benzoic Acid with 3-(2-Methylpiperidin-1-yl)propan-1-ol

This procedure is based on the general principles of Fischer esterification.

-

Materials: 3-(2-methylpiperidin-1-yl)propan-1-ol, benzoic acid, a strong acid catalyst (e.g., concentrated sulfuric acid), and a suitable solvent that allows for azeotropic removal of water (e.g., toluene).

-

Procedure:

-

Combine 3-(2-methylpiperidin-1-yl)propan-1-ol, a slight excess of benzoic acid, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

-

Add toluene as the solvent and heat the mixture to reflux.

-

Continuously remove the water formed during the reaction via the Dean-Stark trap.

-

Monitor the reaction until no more water is collected.

-

Cool the reaction mixture and wash with an aqueous sodium bicarbonate solution to neutralize the excess benzoic acid and the catalyst.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude this compound base.

-

Step 2.3: Conversion to this compound Hydrochloride

Follow the same procedure as described in Step 1.3.

Characterization of this compound Hydrochloride

The synthesized this compound hydrochloride should be characterized to confirm its identity and purity.

| Analysis | Expected Results |

| Melting Point | 167-169 °C[1] |

| Appearance | White crystalline solid.[4] |

| Solubility | Soluble in water and alcohol.[1] |

| ¹H NMR | The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzoate group, the protons of the propyl chain, and the protons of the 2-methylpiperidine ring. A spectrum is available on PubChem (CID 10781).[5] |

| ¹³C NMR | The ¹³C NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the propyl and piperidine moieties. A spectrum of the free base is available on PubChem (CID 10782).[3] |

| IR Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the ester carbonyl (C=O) stretch (around 1710-1730 cm⁻¹), C-O stretching vibrations, and aromatic C-H bonds. An FTIR spectrum is available on PubChem (CID 10781).[5] |

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound hydrochloride via the two proposed routes.

Caption: Overall workflow for the synthesis of this compound hydrochloride.

Logical Relationship of Synthetic Routes

The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product for both synthetic routes.

Caption: Relationship of reactants and intermediates in this compound synthesis.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

-

Concentrated acids and bases are corrosive and should be handled with extreme caution.

-

Organic solvents are flammable and should be kept away from ignition sources.

References

- 1. Procaine hydrochloride(51-05-8) 1H NMR spectrum [chemicalbook.com]

- 2. GSRS [precision.fda.gov]

- 3. This compound | C16H23NO2 | CID 10782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride [benchchem.com]

- 5. This compound Hydrochloride | C16H24ClNO2 | CID 10781 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Piperocaine in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperocaine is a local anesthetic agent. The development of a robust and sensitive analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers high sensitivity, selectivity, and throughput.

Experimental Protocols

Materials and Reagents

-